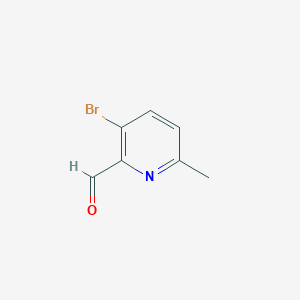

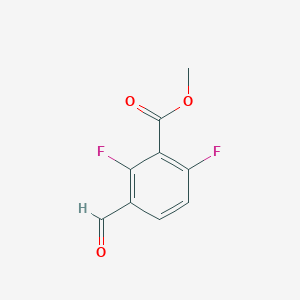

2-(difluoromethyl)-5-methylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(difluoromethyl)-5-methylbenzoic acid” is a compound that falls under the category of difluoromethylation processes . Difluoromethylation is a field of research that has seen significant advances, particularly in the formation of X–CF2H bonds where X can be C(sp), C(sp2), C(sp3), O, N, or S . This process has been beneficial in the invention of multiple difluoromethylation reagents .

Synthesis Analysis

The synthesis of “2-(difluoromethyl)-5-methylbenzoic acid” involves difluoromethylation processes . These processes have seen an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C(sp2)–H bonds has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis

The molecular structure of “2-(difluoromethyl)-5-methylbenzoic acid” is based on X–CF2H bond formation . The formation of X–CF2H bonds, where X is oxygen, nitrogen, or sulfur, is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .科学的研究の応用

Medicinal Chemistry Lipophilic Hydrogen Bond Donor

The difluoromethyl group in compounds like 2-(difluoromethyl)-5-methylbenzoic acid is isosteric and isopolar to –OH and –SH groups, making it a lipophilic hydrogen bond donor. This property is particularly valuable in medicinal chemistry, where it can improve the pharmacokinetic properties of drug candidates .

Late-stage Functionalization Difluoromethylation

Late-stage functionalization techniques, including difluoromethylation, are crucial for modifying complex molecules. The unique properties of the CF2H group allow for the creation of difluoromethylarenes, which can lead to new C(sp3)–CF2H bond formations .

Heterocycles Functionalization Biological Activity

Difluoromethylation is important for functionalizing fluorine-containing heterocycles, which are often found in biologically and pharmacologically active ingredients. The presence of a difluoromethyl group can significantly alter the activity and properties of these molecules .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-5-methylbenzoic acid involves the introduction of a difluoromethyl group onto a methylbenzoic acid derivative.", "Starting Materials": [ "2-methylbenzoic acid", "difluoromethane", "sodium hydride", "dimethylformamide", "chloroacetyl chloride", "triethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "The first step involves the preparation of 2-chloroacetyl-5-methylbenzoic acid by reacting 2-methylbenzoic acid with chloroacetyl chloride in the presence of triethylamine and dimethylformamide.", "The resulting product is then treated with sodium hydride and difluoromethane in diethyl ether to introduce the difluoromethyl group onto the aromatic ring.", "The reaction mixture is then quenched with hydrochloric acid and the product is extracted with diethyl ether.", "The organic layer is washed with water and dried over sodium sulfate.", "The solvent is removed under reduced pressure to obtain the crude product.", "The crude product is then purified by recrystallization from a suitable solvent to obtain pure 2-(difluoromethyl)-5-methylbenzoic acid." ] } | |

CAS番号 |

120985-69-5 |

製品名 |

2-(difluoromethyl)-5-methylbenzoic acid |

分子式 |

C9H8F2O2 |

分子量 |

186.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。